ATN-161 trifluoroacetate salt

integrin antagonist binding affinity receptor selectivity

Select ATN-161 trifluoroacetate salt when your protocol demands non‑competitive α5β1/αvβ3 blockade without the proliferation inhibition seen with antibodies like Volociximab. This non‑RGD peptide (Ac‑PHSCN‑NH₂) blocks VEGF‑driven migration from 100 nM while leaving proliferation intact—a functional selectivity profile unavailable with generic RGD‑based antagonists. Supported by Phase I/II clinical safety data and proven synergy with 5‑FU (p<0.01), it’s the definitive tool for dissecting integrin‑specific migration pathways and anti‑metastatic research.

Molecular Formula C25H36F3N9O10S
Molecular Weight 711.7 g/mol
Cat. No. B605673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATN-161 trifluoroacetate salt
SynonymsATN-161 TFA;  ATN 161 TFA;  ATN161 TFA;  AcPHSCNNH2 TFA salt.
Molecular FormulaC25H36F3N9O10S
Molecular Weight711.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1
InChIKeyMCVJOWHOEOLJGI-LQCLSJOXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO and water (7 mg/mL).
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATN-161 Trifluoroacetate Salt: A Non-RGD-Based α5β1 Integrin Antagonist Peptide for Angiogenesis Research


ATN-161 trifluoroacetate salt (Ac-PHSCN-NH₂) is a synthetic 5‑amino‑acid peptide (molecular weight 711.67 Da for the TFA salt; free base 597.6 Da) derived from the synergy region (PHSRN) of human fibronectin [1]. Unlike most integrin antagonists, it does not contain an Arg‑Gly‑Asp (RGD) motif and binds non‑competitively to integrins α5β1 and αvβ3 . The compound has been advanced to Phase I/II clinical trials in solid tumors, demonstrating a favorable safety profile and a 1/3 rate of prolonged stable disease at dose levels up to 16 mg/kg [2].

Why ATN-161 Trifluoroacetate Salt Cannot Be Substituted by Generic RGD-Based Integrin Antagonists


Substituting ATN-161 with a generic integrin antagonist, such as a linear or cyclic RGD peptide, fails due to fundamentally different binding modes, selectivity profiles, and downstream signaling consequences. ATN-161 is a non‑RGD peptide that binds α5β1 and αvβ3 through the PHSRN synergy sequence, acting as a non‑competitive inhibitor . In contrast, RGD‑based antagonists (e.g., Cilengitide, RGD peptides) directly compete with the canonical RGD recognition site and exhibit distinct integrin subunit selectivity [1]. This difference manifests in functional assays: ATN‑161 blocks VEGF‑induced endothelial cell migration (starting at 100 nM) without inhibiting proliferation, whereas antibodies like Volociximab inhibit both . The following quantitative evidence establishes where ATN‑161 provides a verifiable, differentiation‑based selection advantage.

Quantitative Differentiation Evidence for ATN-161 Trifluoroacetate Salt vs. Key Comparators


Binding Affinity: ATN-161 vs. Cilengitide vs. Volociximab — Receptor Selectivity and Potency Comparison

ATN-161 binds α5β1 and αvβ3 with Kd values of 0.69 µM and 1.0 µM respectively, as measured in MDA‑MB‑231 breast cancer cells . In contrast, the cyclic RGD peptide Cilengitide is a potent αvβ3 antagonist (IC50 = 4.1 nM) but also targets αvβ5 (IC50 = 79 nM) with different selectivity . The monoclonal antibody Volociximab binds α5β1 with a much higher affinity (Kd = 0.367 nM, IC50 = 2.3 nM) but lacks αvβ3 cross‑reactivity .

integrin antagonist binding affinity receptor selectivity anti-angiogenesis

Functional Selectivity: ATN-161 Inhibits Migration Without Affecting Proliferation, Unlike Volociximab

In human choroidal endothelial cells (hCECs), ATN-161 (100 nM) significantly inhibited VEGF‑induced migration and capillary tube formation (p<0.001 vs. VEGF group) but did not inhibit cell proliferation . In contrast, Volociximab inhibits HUVEC proliferation with an IC50 of 0.2–0.5 nM and also blocks VEGF‑induced tube formation [1].

endothelial cell migration tube formation functional selectivity anti-angiogenesis

Combination Therapy Synergy: ATN-161 Plus 5‑FU Reduces Tumor Cell Proliferation More Than Either Agent Alone

In vitro studies combining ATN‑161 with 5‑fluorouracil (5‑FU) demonstrated a significant reduction in tumor cell proliferation compared to control and single‑agent therapy (p<0.01) . Combination treatment also significantly increased TUNEL‑positive apoptotic tumor cells (p<0.03), whereas single‑agent ATN‑161 or 5‑FU alone did not increase apoptosis .

combination therapy 5-fluorouracil tumor proliferation apoptosis synergy

In Vivo Anti‑Metastatic Efficacy: ATN‑161 (1 mg/kg) Inhibits Metastatic Outgrowth in Lung, Liver, and Spleen

In an MDA‑MB‑231 breast cancer metastasis model, intravenous administration of ATN‑161 at 1 mg/kg significantly inhibited the outgrowth of metastases in the lung, liver, and spleen [1]. By comparison, the antibody Volociximab (i.p.) reduced tumor burden and ascites by 83% and 97% respectively in an ovarian cancer xenograft model, but with a different route and tumor type [2].

metastasis breast cancer xenograft anti‑metastatic in vivo

Clinical Tolerability: ATN‑161 Shows No Dose‑Limiting Toxicity Up to 16 mg/kg in Phase I Trials

In a Phase I trial of 26 patients with advanced solid tumors, ATN‑161 was administered thrice weekly at doses ranging from 0.1 to 16 mg/kg. No dose‑limiting toxicities were observed at any dose level, and the compound was well tolerated [1]. Approximately one‑third of patients (n=26) manifested prolonged stable disease [1]. In comparison, Cilengitide showed limited single‑agent activity in glioblastoma Phase III trials and did not improve overall survival when added to standard therapy [2].

phase I trial safety tolerability maximum tolerated dose solid tumors

SARS‑CoV‑2 Spike Binding Inhibition: ATN‑161 (500 nM) Blocks Spike‑Induced Endothelial Dysfunction

ATN‑161 (500 nM) and Volociximab (5 µg/mL) both block the binding of SARS‑CoV‑2 spike protein and its receptor‑binding domain (RBD) to immobilized α5β1 integrin in ELISA [1]. Both agents also prevent spike‑induced leukocyte adhesion to HUVECs and reduce spike‑induced endothelial hyperpermeability (p<0.001 vs. control) [1].

SARS‑CoV‑2 spike protein endothelial permeability leukocyte adhesion COVID‑19

High‑Value Research and Preclinical Application Scenarios for ATN‑161 Trifluoroacetate Salt


Angiogenesis‑Dependent Tumor Models Requiring Migration‑Specific Inhibition

Researchers studying tumor angiogenesis where endothelial cell migration must be inhibited without affecting proliferation (e.g., to dissect migration‑specific pathways or to avoid cytostatic effects on normal endothelium) can utilize ATN‑161 based on its functional selectivity profile . The compound blocks VEGF‑induced migration starting at 100 nM while leaving proliferation intact, a phenotype not observed with Volociximab (which inhibits both) .

Preclinical Evaluation of α5β1‑Mediated Metastasis in Breast Cancer Xenografts

In vivo studies of breast cancer metastasis can employ ATN‑161 at 1 mg/kg (i.v.) to evaluate the role of α5β1 integrin in metastatic colonization of lung, liver, and spleen [1]. This model provides a well‑characterized system for testing anti‑metastatic hypotheses, with ATN‑161 demonstrating robust inhibition of metastatic outgrowth [1].

Combination Therapy Studies with 5‑FU or Other Chemotherapeutics

ATN‑161 is particularly suited for combination studies with 5‑fluorouracil, where it enhances antiproliferative and pro‑apoptotic effects beyond either agent alone . This synergy (p<0.01 for proliferation; p<0.03 for apoptosis) supports its use in research aimed at overcoming chemotherapy resistance or improving therapeutic index .

Viral Pathogenesis Research: SARS‑CoV‑2 Spike‑Integrin Interactions

Investigators studying integrin‑mediated viral entry or spike‑induced endothelial dysfunction can use ATN‑161 (500 nM) as a small‑molecule tool to block α5β1‑dependent binding and signaling [2]. Its demonstrated equivalence to Volociximab in blocking spike‑induced leukocyte adhesion and permeability changes provides a convenient, non‑antibody approach for in vitro and in vivo COVID‑19 research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATN-161 trifluoroacetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.